2-Piperidineethanamine
Overview
Description
2-Piperidineethanamine, also known as 1-(2-Aminoethyl)piperidine, is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an aminoethyl group attached to the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Mechanism of Action
Target of Action
2-Piperidineethanamine, also known as N-(2-Aminoethyl)piperidine , is a derivative of piperidine, a six-membered ring with one nitrogen atom Piperidine derivatives are known to interact with various targets, including receptors in the central nervous system (cns), cardiovascular system (cvs), and gastrointestinal tract (git) .
Mode of Action
Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects . These effects are likely due to the interaction of these compounds with their respective targets, leading to changes in cellular signaling and function.
Biochemical Pathways
For instance, piperine, a piperidine derivative, has been reported to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that piperidine derivatives may influence pathways related to oxidative stress, apoptosis, inflammation, and drug metabolism.
Result of Action
Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects . These effects suggest that this compound may have similar activities, although further studies are needed to confirm this.
Biochemical Analysis
Biochemical Properties
2-Piperidineethanamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and can involve a variety of mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms by which this compound exerts these effects are still being researched.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms of action of this compound are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This can include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues This can include interactions with various transporters or binding proteins, as well as effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are still being researched This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Piperidineethanamine can be synthesized through several methods. One common approach involves the reaction of piperidine with ethylene oxide in the presence of a catalyst such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-cyanopyridine. This process involves the reduction of the nitrile group to an amine group, yielding the desired product. The reaction is typically carried out under high pressure and temperature conditions using a suitable hydrogenation catalyst.
Chemical Reactions Analysis
Types of Reactions: 2-Piperidineethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding secondary amine derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-Piperidineethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, analgesic, and antipsychotic effects.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine with a similar structure but lacking the aminoethyl group.
N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.
N-Ethylpiperidine: Another derivative with an ethyl group attached to the nitrogen atom.
Uniqueness: 2-Piperidineethanamine is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
2-piperidin-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVJVQXLBZUEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15932-66-8 | |
Record name | NSC 143025 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015932668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC143025 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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